Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride
Description
Molecular Formula: C₉H₁₁Cl₂N₃O₂ Molecular Weight: 264.11 g/mol CAS No.: EN300-28252845 Structure: The compound features a methyl ester group at the 5-position of the imidazo[1,2-a]pyridine core, with an aminomethyl substituent at the 2-position. It exists as a dihydrochloride salt, enhancing its solubility and stability in aqueous environments .
Imidazo[1,2-a]pyridine derivatives are pharmacologically significant due to their diverse biological activities.
Properties
Molecular Formula |
C10H13Cl2N3O2 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c1-15-10(14)8-3-2-4-9-12-7(5-11)6-13(8)9;;/h2-4,6H,5,11H2,1H3;2*1H |
InChI Key |
PDECIGJKKTUXGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=CN21)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategy: Condensation and Cyclization
The preparation generally starts with 2-aminopyridine as the core building block. The synthesis involves:
Step 1: Formation of the imidazo[1,2-a]pyridine core by condensation of 2-aminopyridine with a suitable α-haloester or α-haloketone, such as methyl 2-bromoacetate or 1,3-dichloroacetone. This step forms the fused bicyclic imidazo[1,2-a]pyridine ring with a methyl ester group at the 5-position.
Step 2: Introduction of the aminomethyl substituent at the 2-position is achieved by functionalizing the 2-position of the imidazo[1,2-a]pyridine ring, often through nucleophilic substitution or reductive amination strategies using formaldehyde or related reagents to install the aminomethyl group.
Step 3: Conversion to the dihydrochloride salt is performed by treatment with hydrochloric acid to protonate the amine groups, improving compound stability and solubility.
Representative Synthetic Protocols
Alternative and Advanced Methods
Microwave-assisted synthesis accelerates the condensation step, reducing reaction times from hours to minutes while maintaining high yields and purity.
Ultrasound-assisted synthesis with molecular iodine as a catalyst in aqueous media provides an environmentally benign and efficient method for imidazo[1,2-a]pyridine derivatives, potentially adaptable for the target compound.
Metal-free oxidative cyclization using mild oxidants like hydrogen peroxide or visible light catalysis with organic dyes (e.g., Eosin Y) offers green chemistry routes to imidazo[1,2-a]pyridines, which may be harnessed for functionalized derivatives.
Detailed Reaction Mechanism Insights
The condensation of 2-aminopyridine with α-haloesters proceeds via:
- Nucleophilic attack of the amino group on the electrophilic carbon adjacent to the halogen.
- Intramolecular cyclization forming the imidazo ring.
- Elimination of halide ion.
Subsequent aminomethylation involves:
- Formation of an imine intermediate between the 2-position carbon and formaldehyde.
- Reduction of the imine to the aminomethyl group.
The dihydrochloride salt formation is a straightforward protonation step enhancing the compound's physicochemical properties.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Classical Condensation | 2-Aminopyridine + methyl 2-bromoacetate | Reflux in ethanol/water, base | Simple, well-established | Longer reaction times | 60-85% |
| Microwave-Assisted | Same as classical | Microwave irradiation, minutes | Fast, energy efficient | Requires microwave reactor | Up to 90% |
| Ultrasound-Assisted with Iodine Catalyst | 2-Aminopyridine, dimedone analogs, iodine | Ultrasonication, room temp, aqueous | Green, mild, short time | Catalyst cost, scale-up | 70-88% |
| Metal-Free Oxidative Cyclization | 2-Aminopyridine + nitroalkenes or aldehydes | Mild oxidants, visible light | Environmentally friendly | Substrate scope limited | Moderate to good |
Research Findings and Practical Notes
The choice of α-haloester is critical for regioselective substitution at the 5-position with the methyl carboxylate group.
Mild bases such as potassium carbonate facilitate the cyclization without side reactions.
Reductive amination conditions must be carefully controlled to avoid over-alkylation.
Formation of the dihydrochloride salt improves water solubility and stability, important for biological assays.
Recent literature emphasizes environmentally benign methods such as ultrasound and visible light catalysis, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions can vary, but they often involve the use of metal catalysts and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents at specific positions on the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic Acid Dihydrochloride
- Molecular Formula : C₉H₁₁Cl₂N₃O₂
- Molecular Weight : 264.11 g/mol
- Key Difference : The carboxylic acid form replaces the methyl ester group at the 5-position.
- Implications : The free carboxylic acid may exhibit higher polarity and lower lipophilicity compared to the methyl ester, affecting membrane permeability. Salt forms (dihydrochloride) are common in both compounds to improve bioavailability .
Imazamox and Imazethapyr (Pesticide Derivatives)
- Imazamox : Contains a methoxymethyl group at the 5-position and a bulky 4-methyl-4-(1-methylethyl) substituent in the imidazoline ring.
- Imazethapyr : Features an ethyl group at the 5-position and similar bulky substituents.
- Applications : Both are herbicides targeting acetolactate synthase (ALS) in plants, unlike the pharmaceutical focus of the main compound. Structural bulkiness in these pesticides enhances target specificity in plant enzymes .
Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.23 g/mol
- Key Differences: Ethyl ester at the 2-position vs. methyl ester at the 5-position in the main compound. Methyl group at the 5-position instead of an aminomethyl group.
- Structural Insights : The planar imidazo[1,2-a]pyridine core is conserved, but substitution patterns influence hydrogen bonding (e.g., C–H⋯O/N interactions) and crystal packing, affecting solubility and formulation .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|
| Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride | C₉H₁₁Cl₂N₃O₂ | 264.11 | 2-aminomethyl, 5-methyl ester | Pharmaceutical (potential) |
| 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride | C₉H₁₁Cl₂N₃O₂ | 264.11 | 2-aminomethyl, 5-carboxylic acid | Research chemical |
| Imazamox | C₁₅H₁₉N₃O₄ | 305.33 | 5-methoxymethyl, 4-methyl-4-isopropyl | Herbicide |
| Imazethapyr | C₁₅H₁₉N₃O₃ | 289.33 | 5-ethyl, 4-methyl-4-isopropyl | Herbicide |
| Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | C₁₁H₁₂N₂O₂ | 204.23 | 2-ethyl ester, 5-methyl | Pharmaceutical research |
Research Findings and Implications
- Bioactivity: The aminomethyl group in the main compound may enhance interactions with biological targets (e.g., enzymes or receptors) compared to simpler alkyl or ester derivatives. For example, imidazo[1,2-a]pyridines with polar substituents (e.g., aminomethyl) show improved binding to FXa or HIF-related proteins .
- Solubility and Stability : The dihydrochloride salt form of the main compound likely offers superior aqueous solubility over neutral esters or free acids, critical for drug delivery .
- Synthetic Flexibility : The methyl ester group can serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form, a strategy used to modulate pharmacokinetics .
Biological Activity
Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is with a molecular weight of approximately 194.21 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, facilitating biological assays and potential therapeutic applications.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown significant anticancer properties by inhibiting various kinases involved in tumor growth and proliferation.
- Antimicrobial Properties : The compound has demonstrated activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Similar compounds have been reported to inhibit receptor tyrosine kinases like c-Met, which is implicated in cancer progression. This inhibition leads to decreased cell proliferation and migration.
- Interaction with Cellular Pathways : The compound may affect signaling pathways such as MAPK and PI3K/Akt, crucial for cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:
- Substituent Effects : Variations in the substituents on the imidazo ring influence potency and selectivity against specific targets. For instance, substitutions at the 5-position have been linked to enhanced anticancer activity.
- Aminomethyl Group Role : The presence of the aminomethyl group is critical for enhancing solubility and bioavailability, thereby improving pharmacological profiles.
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound:
- Anticancer Studies : A study demonstrated that derivatives of imidazo[1,2-a]pyridine significantly inhibited c-Met kinase activity with IC50 values in the nanomolar range, suggesting strong potential as anticancer agents .
- Antimicrobial Activity : Another investigation revealed that related compounds exhibited broad-spectrum antimicrobial activity against various pathogens, indicating their utility in treating infections .
- Anti-inflammatory Effects : Research indicated that certain derivatives effectively reduced inflammation markers in vitro, suggesting a mechanism through COX inhibition .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride?
The synthesis typically involves cyclization of precursors such as 2-aminopyridine derivatives with carbonyl-containing reagents. For example:
- Route 1 : Reacting 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in ethanol under reflux for 6 hours, followed by pH adjustment (KHCO₃) and recrystallization to yield imidazo[1,2-a]pyridine intermediates . Subsequent functionalization (e.g., aminomethylation) and salt formation (HCl) generate the dihydrochloride derivative.
- Route 2 : Using iodoacetic acid and 2-aminopyridine under basic conditions (Na₂CO₃) with reflux, followed by acidification to isolate the product .
Key Considerations : Reaction pH, solvent choice (e.g., ethanol, water), and purification methods (recrystallization, column chromatography) critically influence yield and purity.
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on:
- X-ray Crystallography : To resolve bond lengths, dihedral angles (e.g., planar imidazo[1,2-a]pyridine rings with deviations <0.0027 Å) .
- Spectroscopy :
- IR : Peaks at ~1751 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=N) confirm functional groups .
- NMR : Distinct signals for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–8.5 ppm) .
- Elemental Analysis : Validates molecular formula (e.g., C₉H₁₅Cl₂N₃O₂) and salt stoichiometry .
Q. What are the primary biological targets or applications in medicinal chemistry?
The compound’s imidazo[1,2-a]pyridine core is associated with:
- Enzyme Inhibition : Derivatives act as hypoxia-inducible factor 1α (HIF-1α) prolyl hydroxylase inhibitors, relevant to ischemic disease therapy .
- Anticoagulant Activity : Analogous structures (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) inhibit Factor Xa (FXa), a target for thromboembolic disorders .
- Receptor Modulation : Structural analogs interact with GABAₐ receptors, suggesting neuropharmacological potential .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scaled-up production?
- Reagent Stoichiometry : Excess 3-bromo-2-oxopropionate (1.5:1 molar ratio to 2-aminopyridine) improves cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in multicomponent syntheses .
- Purification : Gradient recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC resolves byproducts (e.g., unreacted aldehydes) .
Data Insight : Pilot studies report yields of 52–60% under optimized conditions .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
- Positional Effects :
- Heterocycle Expansion : 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridines exhibit reduced activity compared to fully aromatic systems, highlighting the importance of ring planarity .
Q. How can contradictions in biological data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values for HIF-1α inhibition may arise from:
- Assay Conditions : Varying oxygen levels (normoxic vs. hypoxic) alter target expression .
- Cell Lines : Hepatoma (Hep3B) vs. renal carcinoma (RCC4) cells exhibit differential HIF-1α regulation .
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
